molecular formula C8H8N4O B2923584 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine CAS No. 85788-76-7

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2923584
CAS RN: 85788-76-7
M. Wt: 176.179
InChI Key: ZJEPWLWCQAOSQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 5-(4-aminophenyl)-1,3,4-oxadiazolin-2-thione with alkyl halides resulted in the formation of 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles . Further reaction of these compounds with aromatic aldehydes led to the synthesis of new Schiff bases .


Chemical Reactions Analysis

The compound “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine” can undergo various chemical transformations due to the presence of different reaction centers, such as sulfur and nitrogen atoms in the thiamide group (NH–C=S) or other functional groups (NH2, OH, etc.) in its molecule .

Scientific Research Applications

Synthesis and Characterization

  • Polyheterocycle Synthesis : 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine has been used in the synthesis of novel polyheterocycles, like poly(1,3,4-oxadiazole amine), which is thermally stable and semiconducting, synthesized from 2-(p-aminophenyl)-1,3,4-oxadiazolin-5-one via ring-opening. This polymer is notable for its high thermal stability and increased electrical conductivity upon doping with iodine (Saegusa, Ozeki, & Nakamura, 1996).

Antibacterial Activities

  • Antibacterial Properties : Research has demonstrated that derivatives of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine, particularly imidazolidines substituted with 1,3,4-oxadiazole moiety, exhibit enhanced antibacterial activity against Gram-negative bacteria, compared to standard drugs like gentamycin (Abood, Ali, Qabel, & Rasheed, 2018).

Antiproliferative Activity

  • Cancer Research : Compounds derived from 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine, specifically N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine, have shown significant antiproliferative activity against a variety of human cancer cell lines. This highlights their potential as agents in cancer research and treatment (Ahsan et al., 2018).

Antifungal Activities

  • Antifungal Applications : New compounds synthesized from 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine have been shown to possess promising antifungal activities against various human pathogenic fungal strains. This includes efficacy against strains like Candida albicans and Aspergillus niger, suggesting its utility in developing antifungal medications (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Future Directions

The future directions for “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine” could involve synthesizing a number of new derivatives and studying their antimicrobial activity against some strains of microorganisms . Additionally, it could be interesting to explore the use of this compound as an analytical reagent in the determination of copper(II) and lead(II) by the amperometric titration method .

properties

IUPAC Name

5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEPWLWCQAOSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine

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